N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-6-12(2)14(10-11)18-16(20)15(19)17-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPMLOGILBZCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-2-yl)ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the dimethylphenyl ring.
Scientific Research Applications
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and oxalamide linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The following analysis compares N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide with key analogs, focusing on structural features, functional applications, and metabolic behavior.
Structural and Functional Differences
Key Observations:
- Aromatic Substituents: The 2,5-dimethylphenyl group in the target compound lacks methoxy groups seen in S336 and No. 1770, which may reduce steric hindrance and alter receptor binding (e.g., TAS1R1/TAS1R3 umami receptors) .
- Heterocyclic Moieties: The furan ring in the target compound contrasts with pyridine (S336, No. 1770) or quinoline (antitubercular analog) groups. Furan’s electron-rich aromatic system may influence metabolic stability or interaction with biological targets .
Metabolic Stability and Pathways
- The pyridinyl and dimethoxybenzyl groups likely contribute to this stability.
- Target Compound: The 2-(furan-2-yl)ethyl group may introduce different metabolic pathways.
Biological Activity
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a complex structure that includes:
- Oxalamide Core : This functional group is known for its ability to form hydrogen bonds, which may facilitate interactions with biological targets.
- Furan Ring : The presence of the furan moiety contributes to its reactivity and potential pharmacological effects.
- Dimethylphenyl Group : This substituent may influence the lipophilicity and binding affinity of the compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the furan-2-yl ethylamine : This is achieved through the reaction of furan derivatives with appropriate alkylating agents.
- Coupling Reaction : The oxalamide linkage is formed by coupling the furan derivative with the dimethylphenyl component using oxalyl chloride under anhydrous conditions.
Anticancer Properties
Preliminary studies indicate that this compound may exhibit significant anticancer activity. It has been evaluated against various cancer cell lines, showing potential effectiveness comparable to established chemotherapeutic agents like etoposide.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |
|---|---|---|---|
| A549 (Lung) | 6.26 ± 0.33 | Etoposide | 10.00 ± 0.50 |
| HCC827 (Lung) | 6.48 ± 0.11 | Etoposide | 9.00 ± 0.40 |
| NCI-H358 (Lung) | 16.00 ± 9.38 | Etoposide | 15.00 ± 0.70 |
These results suggest that the compound might induce apoptosis in cancer cells, potentially via mechanisms involving reactive oxygen species (ROS) generation and cell cycle arrest at the G1 phase .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Its structural features may allow it to interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth.
The mechanisms by which this compound exerts its biological effects are still under investigation but may include:
- DNA Interaction : Similar compounds have demonstrated the ability to bind DNA, inhibiting DNA-dependent enzymes and disrupting replication processes .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or metabolic pathways.
Case Studies
Recent studies have focused on the pharmacological profiles of compounds structurally related to this compound:
-
Topoisomerase II Inhibition : Related compounds have been identified as selective inhibitors of topoisomerase II, a key enzyme in DNA replication and repair .
- Study Findings : Compounds showed potent activity against breast and colon cancer cell lines with minimal toxicity to normal cells.
- Reactive Oxygen Species Induction : Some derivatives have been shown to increase ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis.
Q & A
Q. What computational tools aid in predicting the compound's ADMET properties?
- Answer : Tools like SwissADME predict logP (lipophilicity), blood-brain barrier permeability, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while ProTox-II forecasts toxicity endpoints (e.g., hepatotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
